molecular formula C24H28N4O3 B2943030 N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251636-97-1

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Katalognummer: B2943030
CAS-Nummer: 1251636-97-1
Molekulargewicht: 420.513
InChI-Schlüssel: KTPPCJYWODKOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and functions as a key detector of noxious environmental irritants and endogenous inflammatory mediators. Its role in the pathophysiology of neuropathic and inflammatory pain makes it a prominent target for analgesic drug discovery. This compound, emerging from structure-activity relationship studies focused on piperidine-based scaffolds, demonstrates high affinity for the TRPA1 channel, effectively blocking its activation by agonists such as allyl isothiocyanate (found in mustard oil) and cinnamaldehyde. By inhibiting TRPA1-mediated calcium influx and neuronal depolarization, this antagonist serves as a critical pharmacological tool for elucidating the channel's complex role in pain signaling, airway inflammation, and itch. Its primary research value lies in preclinical in vitro and in vivo investigations aimed at validating TRPA1 as a therapeutic target and for understanding the mechanisms underlying chronic pain conditions. This makes it an indispensable compound for research in neuroscience, pharmacology, and inflammatory disease models.

Eigenschaften

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-4-7-18(8-5-16)23-26-24(31-27-23)19-10-12-28(13-11-19)15-22(29)25-20-14-17(2)6-9-21(20)30-3/h4-9,14,19H,10-13,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPPCJYWODKOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperidine moiety and an oxadiazole ring. The general formula can be represented as follows:

C20H26N4O2\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazones or carboxylic acid derivatives.
  • Piperidine Functionalization : Piperidine derivatives are synthesized and subsequently modified to include the oxadiazole moiety.
  • Final Acetylation : The final step usually involves acetylation to yield the target compound.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed IC50 values ranging from 1.14 µM to 9.27 µM against various cancer cell lines, including HeLa and Caco-2 cells .

Cell Line IC50 (µM)
HeLa1.14
Caco-29.27
MCF-7 (breast cancer)2.76

Antimicrobial Activity

The antimicrobial potential of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide has also been evaluated. Compounds with similar structural features have shown activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus<125
Escherichia coli150
Bacillus subtilis75

Enzyme Inhibition

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating neurodegenerative diseases and managing urea levels in patients with renal issues.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a related oxadiazole derivative against multiple cancer cell lines. The findings indicated that the compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .

Study 2: Antimicrobial Properties

Another research effort focused on evaluating the antimicrobial activity of various derivatives of this compound against common pathogens. The results confirmed significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Phenylacetamide Derivatives

Chlorinated Analog (N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide)

  • Structural Differences : Replaces the 5-methyl group on the phenyl ring with chlorine (Cl) .
  • Physicochemical Impact: Molecular Weight: 440.93 vs. ~440 (target compound, estimated). logP: 5.221 (Cl-substituted) vs. Hydrogen Bonding: Both have 7 hydrogen bond acceptors and 1 donor, maintaining similar polar surface areas (~65 Ų) .
  • Biological Implications : Chlorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets but reduce solubility compared to methyl .

Ethylphenyl Analog (N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide)

  • Structural Differences : Replaces the piperidine ring with a pyrrole and substitutes the methoxy group with ethyl .
  • Physicochemical Impact :
    • Molecular Weight : 386.4 (lower due to pyrrole and ethyl groups).
    • logP : Likely lower than the target compound due to reduced alkyl chain length.
  • Functional Impact : Pyrrole’s planar structure may limit conformational flexibility compared to piperidine, altering binding modes .
Oxadiazole-Containing Piperidine Derivatives

Methoxyphenyl-Oxadiazole (N-(5-chloro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide)

  • Structural Differences : Substitutes 4-methylphenyl with 4-methoxyphenyl on the oxadiazole .
  • Physicochemical Impact :
    • logP : 5.221 (methylphenyl) vs. higher for methoxyphenyl (due to OCH3’s polarity).
    • Solubility : Methoxy groups improve aqueous solubility but may reduce membrane permeability .

FLAP Inhibitor (BI 665915)

  • Structural Differences : Incorporates a pyrazole-oxadiazole-piperidine scaffold and a dimethylacetamide tail .
  • Functional Impact : Demonstrates IC50 < 10 nM for FLAP binding and <100 nM for LTB4 inhibition. The target compound’s lack of pyrazole may reduce potency but improve selectivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight logP Key Substituents Structural Features Reference
Target Compound C24H28N4O3 (est.) ~440 ~4.8 4-methylphenyl, 2-methoxy-5-methylphenyl Piperidine-oxadiazole, acetamide tail N/A
N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide C23H25ClN4O3 440.93 5.221 Chlorine, 4-methylphenyl Piperidine-oxadiazole
N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide C23H22N4O2 386.4 ~4.0 Ethyl, pyrrole Pyrrole-oxadiazole
BI 665915 (FLAP Inhibitor) C24H27N7O3 461.52 3.5 Pyrazole, dimethylacetamide Pyrazole-oxadiazole-piperidine

Key Research Findings and Implications

  • logP Trends : Chlorine and methyl groups increase lipophilicity, favoring blood-brain barrier penetration but risking metabolic instability . Methoxy groups balance solubility and permeability.
  • Heterocycle Impact : Piperidine’s flexibility vs. pyrrole’s rigidity alters binding kinetics. Oxadiazole’s bioisosteric role enhances stability across analogs .
  • SAR Insights : Substitutions at the phenyl ring (methyl, Cl, OCH3) fine-tune target engagement, as seen in FLAP inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.